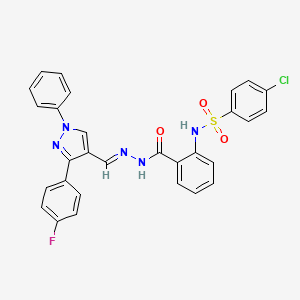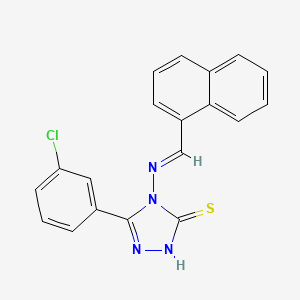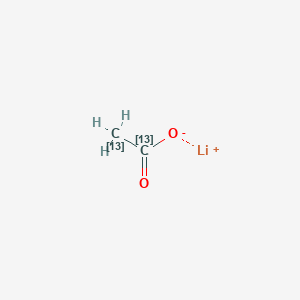
Lithium acetate-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium acetate-13C2: is a compound where the carbon atoms in the acetate group are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: Lithium acetate-13C2 can be synthesized by reacting lithium hydroxide with acetic acid-13C2. The reaction typically occurs in an aqueous solution and is followed by evaporation to obtain the solid this compound. The reaction can be represented as:
LiOH+CH3COOH-13C2→CH3COOLi-13C2+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The use of isotopically labeled acetic acid is crucial in this process.
化学反应分析
Types of Reactions:
Oxidation: Lithium acetate-13C2 can undergo oxidation reactions, where the acetate group is converted to carbon dioxide and water.
Reduction: It can be reduced to form lithium and acetic acid-13C2.
Substitution: The acetate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Lithium and acetic acid-13C2.
Substitution: Depending on the substituent, various organic compounds can be formed.
科学研究应用
Chemistry: Lithium acetate-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms in complex reactions.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation of acetate into biological molecules. It helps in understanding metabolic pathways and enzyme activities.
Medicine: In medical research, this compound is used in studies related to drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body and their metabolic fate.
Industry: this compound is used in the production of specialized chemicals and materials where isotopic labeling is required. It is also used in the development of new materials with unique properties.
作用机制
The mechanism of action of lithium acetate-13C2 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The carbon-13 atoms in the acetate group allow for detailed tracking and analysis of the compound’s behavior in different environments. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions.
相似化合物的比较
- Sodium acetate-13C2
- Potassium acetate-13C2
- Calcium acetate-13C2
Comparison: Lithium acetate-13C2 is unique due to the presence of lithium, which imparts specific chemical properties such as higher reactivity and solubility compared to sodium, potassium, and calcium acetates. The isotopic labeling with carbon-13 makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique isotopic properties make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its detailed mechanism of action provide valuable insights into complex processes, making it a crucial component in modern scientific studies.
属性
分子式 |
C2H3LiO2 |
|---|---|
分子量 |
68.0 g/mol |
IUPAC 名称 |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; |
InChI 键 |
XIXADJRWDQXREU-AWQJXPNKSA-M |
手性 SMILES |
[Li+].[13CH3][13C](=O)[O-] |
规范 SMILES |
[Li+].CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


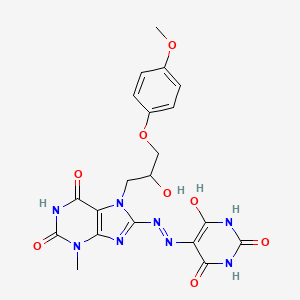


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)

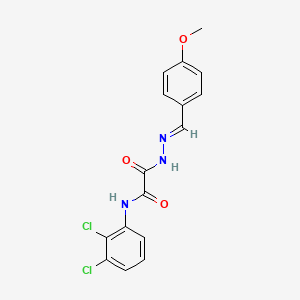
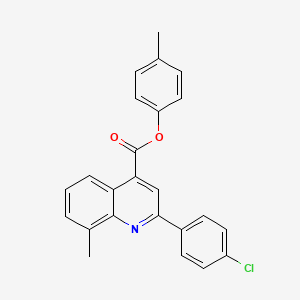
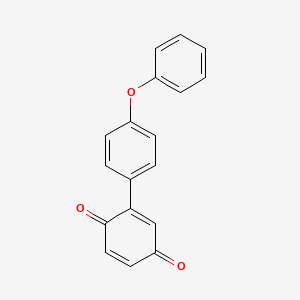
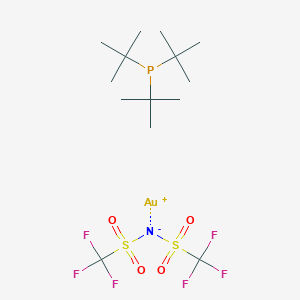
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
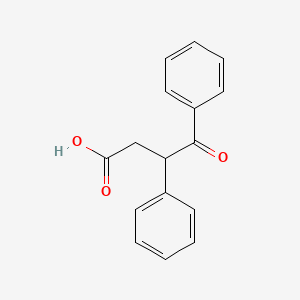
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
